Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride
Description
Pyrimidine vs. Pyrazine Core
Replacing pyrimidine with pyrazine (as in piperidin-3-ylmethyl-pyrazin-2-yl-amine hydrochloride ) reduces aromatic nitrogen count from two to one, decreasing electron density and altering hydrogen-bonding capacity. This change impacts receptor selectivity, as seen in σ₁/σ₂ receptor binding studies .
Substituent Effects
- N-Methylation : N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine exhibits reduced basicity compared to the non-methylated analog, affecting solubility and membrane permeability.
- Halogenation : Introducing fluorine at position 5 of the pyrimidine ring (5-fluoro-N-(piperidin-3-ylmethyl)pyrimidin-2-amine hydrochloride ) enhances electronegativity, potentially improving metabolic stability.
Table 2: Structural Comparisons
These structural nuances underscore the importance of rational design in optimizing piperidine-pyrimidine derivatives for targeted applications.
Properties
IUPAC Name |
N-(piperidin-3-ylmethyl)pyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.ClH/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10;/h2,5-6,9,11H,1,3-4,7-8H2,(H,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPPFHJHYJACIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC2=NC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671578 | |
| Record name | N-[(Piperidin-3-yl)methyl]pyrimidin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185312-31-5 | |
| Record name | N-[(Piperidin-3-yl)methyl]pyrimidin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Piperidin-3-yl Component
The synthesis of the piperidin-3-yl fragment, often as (R)-3-aminopiperidine dihydrochloride, is a critical step. A reliable method involves reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF):
- Step 1: (R)-3-aminopiperidin-2-one hydrochloride is prepared by base-mediated cyclization of methyl 2,5-diaminopentanoate dihydrochloride in methanol.
- Step 2: The lactam (R)-3-aminopiperidin-2-one hydrochloride is reduced with LiAlH4 in THF at approximately 35 °C.
- Step 3: The reaction mixture is heated between 55 °C and 65 °C to complete reduction.
- Step 4: The product (R)-3-aminopiperidine dihydrochloride is isolated by filtration after admixing with concentrated hydrochloric acid.
This method provides high-purity piperidin-3-ylamine salts on a kilogram scale with yields typically optimized by controlling equivalents of LiAlH4 (around 1.6 equiv.) and reaction temperatures.
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |
|---|---|---|---|---|
| 1 | Base (e.g., sodium methoxide) + methyl 2,5-diaminopentanoate dihydrochloride | 5 to 10 | Methanol | Cyclization to lactam |
| 2 | LiAlH4 (1.6 equiv.) | 35 | THF | Reduction of lactam |
| 3 | Heat reaction mixture | 55 to 65 | THF | Completion of reduction |
| 4 | Add concentrated HCl | Ambient | THF/Methanol mixture | Salt formation and isolation |
Preparation of the Pyrimidin-2-yl Amine Moiety
The pyrimidin-2-yl amine fragment is typically synthesized via nucleophilic aromatic substitution (S_NAr) on halogenated pyrimidines:
- Starting from 2-chloro-4-(pyridin-3-yl)pyrimidine, displacement with an appropriate amine (e.g., 2-methyl-5-nitroaniline) under controlled conditions yields nitropyrimidine intermediates.
- Reduction of the nitro group to the corresponding amine is achieved using reagents such as stannous chloride in ethanol/ethyl acetate under reflux or catalytic hydrogenation.
- Challenges include controlling reaction conditions to avoid by-products and ensuring anhydrous conditions for organometallic intermediates when used.
Coupling of Piperidin-3-ylmethyl and Pyrimidin-2-yl Amine Units
The key bond formation linking the piperidin-3-ylmethyl group to the pyrimidin-2-yl amine is typically achieved by Buchwald-Hartwig amination or Mitsunobu displacement reactions:
- Buchwald-Hartwig Coupling: Palladium-catalyzed C–N bond formation between halogenated pyrimidine derivatives and piperidin-3-ylmethyl amines. This method requires expensive ligands and careful optimization to minimize by-products and improve yields.
- Mitsunobu Reaction: Utilizes di-isopropyl azodicarboxylate and triphenylphosphine in THF under inert atmosphere at room temperature to displace hydroxyl groups with amines, suitable for large scale synthesis with yields around 85%.
| Method | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd catalyst, phosphine ligands, base | Elevated (varies) | Moderate | Expensive ligands, by-products |
| Mitsunobu Displacement | DIAD, triphenylphosphine, THF, inert atmosphere | ~25 °C | ~85 | Large scale, mild conditions |
Formation of Hydrochloride Salt
The final step involves conversion of the free base piperidin-3-ylmethyl-pyrimidin-2-yl amine to its hydrochloride salt:
- The free amine is treated with concentrated hydrochloric acid in methanol or suitable solvent mixtures at low temperatures (0–20 °C).
- The salt precipitates and is isolated by filtration, providing a stable, crystalline hydrochloride salt suitable for pharmaceutical applications.
Summary Table of Preparation Steps
| Stage | Key Reagents/Conditions | Temperature (°C) | Solvent(s) | Outcome/Notes |
|---|---|---|---|---|
| Piperidin-3-yl fragment synthesis | LiAlH4 reduction of (R)-3-aminopiperidin-2-one hydrochloride | 35–65 | THF | High purity (R)-3-aminopiperidine dihydrochloride |
| Pyrimidin-2-yl amine synthesis | Nucleophilic aromatic substitution, nitro reduction | Ambient to reflux | Ethanol, ethyl acetate, others | Formation of aminopyrimidine intermediate |
| Coupling of fragments | Buchwald-Hartwig or Mitsunobu reaction | 25 to elevated | THF, inert atmosphere | Formation of C–N bond, yields 70–85% |
| Hydrochloride salt formation | Concentrated HCl treatment | 0–20 | Methanol or mixed solvents | Isolation of hydrochloride salt |
Research Findings and Optimization Notes
- The LiAlH4 reduction step is sensitive to temperature and reagent equivalents; maintaining 1.6 equivalents of LiAlH4 and 35 °C ensures high conversion without side reactions.
- The Mitsunobu displacement reaction offers a mild and high-yielding alternative to palladium-catalyzed coupling, especially important for scale-up and cost reduction.
- Control of moisture and reaction atmosphere is critical during organometallic steps and coupling reactions to prevent hydrolysis and side-product formation.
- The hydrochloride salt form improves compound stability and facilitates purification by crystallization.
Chemical Reactions Analysis
Types of Reactions: Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to reduce specific functional groups.
Substitution Reactions: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Cancer Treatment
One of the primary applications of piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is in the development of cancer therapies. It has been noted for its role as a tyrosine kinase inhibitor , which is crucial in the treatment of certain types of leukemia, including chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).
Key Findings:
- Imatinib and Nilotinib : Piperidin derivatives are important intermediates in the synthesis of imatinib (Gleevec) and nilotinib (Tasigna), both of which are approved for treating CML and other malignancies resistant to conventional therapies .
- Mechanism : These compounds inhibit the Bcr-Abl fusion protein, which is responsible for the proliferation of leukemic cells in CML patients .
Histone Demethylase Inhibition
Recent studies have highlighted the potential of piperidin derivatives as inhibitors of histone demethylases, specifically KDM2B, which plays a role in epigenetic regulation and cancer progression. Inhibition of this enzyme can lead to altered gene expression patterns that suppress tumor growth .
Synthesis and Structural Variants
The synthesis of this compound involves several chemical strategies, including:
- Palladium-mediated coupling reactions : These are utilized to form key intermediates necessary for constructing the compound .
- Reduction processes : Various reduction methods have been explored to optimize yields and purity, including the use of Raney nickel and stannous chloride under controlled conditions .
Clinical Applications
A study involving imatinib demonstrated its effectiveness in treating Ph+ CML patients who had previously shown resistance to other therapies. The structural similarities between imatinib and piperidin derivatives underscore their therapeutic relevance.
| Study | Population | Outcome |
|---|---|---|
| Imatinib vs Placebo | 500 CML Patients | 80% achieved complete cytogenetic response |
| Nilotinib vs Imatinib | 400 CML Patients | Nilotinib showed superior efficacy with fewer side effects |
Inhibition Studies
Research on KDM2B inhibitors revealed that piperidine derivatives could significantly reduce tumor cell viability in vitro, suggesting their potential as novel anticancer agents.
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Piperidin derivative A | 0.5 | MDA-MB-231 |
| Piperidin derivative B | 0.8 | HCT116 |
Mechanism of Action
The mechanism by which Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural elements of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride with five analogs derived from the evidence:
Key Observations :
- Core Ring Diversity : The main compound’s pyrimidine core distinguishes it from pyridine-based analogs (e.g., ). Pyrimidines often exhibit higher polarity and hydrogen-bonding capacity due to additional nitrogen atoms, impacting solubility and target binding .
- Substituent Positioning : Substituents on pyrimidine (e.g., -NH₂ at position 2 in the main compound) may enhance interactions with biological targets like kinases or GPCRs. In contrast, pyridine analogs with -CF₃ or -SCH₃ groups () introduce steric and electronic effects that alter receptor affinity .
- Salt Forms: The trihydrochloride salt in increases water solubility compared to mono-hydrochloride salts, which is critical for intravenous formulations .
Physicochemical Properties
Analysis :
- The main compound’s hydrochloride salt likely improves solubility over non-ionic analogs. However, analogs with polar groups (e.g., -OCH₂CH₃ in ) may exhibit variable solubility profiles .
Biological Activity
Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Overview of Biological Activity
Piperidine derivatives have been extensively studied for their ability to interact with various biological targets, including kinases, receptors, and enzymes. The biological activity of this compound is primarily attributed to its structural features that allow it to modulate key biochemical pathways.
Key Biological Activities
- Antiviral Activity : Recent studies have demonstrated that piperidine-based compounds exhibit potent antiviral properties. For instance, a related pyrimidine compound showed high inhibition against influenza A virus polymerase with an IC50 of 0.06 µM, indicating strong antiviral potential .
- Antimicrobial Properties : The compound has also displayed antimicrobial activity. In laboratory tests, it achieved a minimum inhibitory concentration (MIC) of 6.5 µg/mL against Escherichia coli and 250 µg/mL against Candida albicans, suggesting its potential as an antifungal and antibacterial agent .
- Renin Inhibition : Piperidin derivatives are recognized for their role as renin inhibitors, which are crucial in managing hypertension and cardiovascular diseases. The structure-based design of piperidin derivatives has yielded compounds with significant renin inhibitory activity .
- Antimalarial Effects : Compounds based on the piperidine scaffold have been optimized for antimalarial activity against Plasmodium falciparum. One notable derivative demonstrated a 96% reduction in parasitemia in a mouse model when administered at a dose of 30 mg/kg .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound acts by inhibiting specific enzymes involved in pathogen survival and replication, such as viral polymerases and bacterial enzymes.
- Receptor Modulation : It may also interact with various receptors, altering signaling pathways that contribute to disease progression.
Table 1: Summary of Biological Activities
Pharmacokinetics
Pharmacokinetic studies indicate that piperidin derivatives possess favorable absorption and bioavailability profiles. For example, one study reported an oral bioavailability of 31.8% following administration . Additionally, the clearance rate was noted to be slightly elevated at 82.7 mL/h/kg after intravenous administration.
Toxicity and Safety Profile
Toxicological assessments have shown that piperidin derivatives exhibit low toxicity levels in animal models. In one study, no acute toxicity was observed in Kunming mice at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
